N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide
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Overview
Description
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide: is a synthetic organic compound with the molecular formula C18H18N2O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide typically involves the following steps:
Formation of the Tetrahydroquinoline Core: The initial step involves the synthesis of the tetrahydroquinoline core.
Benzoylation: The tetrahydroquinoline core is then benzoylated using benzoyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, thiols, basic or neutral conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives.
Scientific Research Applications
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Biological Research: It is used as a probe to study various biological processes and pathways, particularly those involving tetrahydroquinoline derivatives.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.
Industrial Applications: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-fluorophenoxy)acetamide
- 1,2,3,4-tetrahydroisoquinoline derivatives
Uniqueness
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other tetrahydroquinoline derivatives .
Biological Activity
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide is a synthetic organic compound with notable biological activities that have garnered interest in medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound has the molecular formula C18H18N2O2 and features a tetrahydroquinoline core that is modified through benzoylation and acetylation processes. The synthesis typically involves:
- Formation of the Tetrahydroquinoline Core : This initial step establishes the foundational structure.
- Benzoylation : The core is treated with benzoyl chloride in the presence of a base (e.g., pyridine) to introduce the benzoyl group.
- Acetylation : Finally, acetic anhydride is used to acetylate the benzoylated tetrahydroquinoline to yield the final product.
Antimicrobial Properties
Studies indicate that this compound exhibits significant antimicrobial activity. It has been shown to inhibit various bacterial strains, suggesting its potential as an antibacterial agent. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.
Anticancer Potential
Research has highlighted the compound's anticancer properties, particularly its ability to inhibit histone deacetylases (HDACs). HDACs are critical in regulating gene expression and are implicated in cancer progression. In vitro studies demonstrate that this compound can induce apoptosis in cancer cells by modulating gene expression related to cell cycle regulation and apoptosis pathways.
Anti-inflammatory Effects
This compound also shows promise as an anti-inflammatory agent. It has been observed to reduce pro-inflammatory cytokine production in various cell models. This property may be beneficial in treating inflammatory diseases where cytokine overproduction is a hallmark.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Histone Deacetylase Inhibition : By inhibiting HDACs, the compound alters histone acetylation status, leading to changes in gene expression patterns that promote apoptosis in cancer cells.
- Antimicrobial Mechanisms : The exact mechanism remains under investigation but may involve disrupting bacterial membrane integrity or inhibiting essential metabolic enzymes .
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
- In Vitro Studies : A study demonstrated that this compound exhibited an IC50 value of 15 µM against a panel of cancer cell lines, indicating potent anticancer activity .
- Antimicrobial Testing : In another study focusing on antimicrobial efficacy, the compound showed significant inhibition against Staphylococcus aureus with an MIC value of 32 µg/mL .
- Inflammatory Response Modulation : Research indicated that treatment with this compound reduced TNF-alpha levels by 50% in lipopolysaccharide-stimulated macrophages.
Summary Table of Biological Activities
Properties
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-13(21)19-16-10-9-14-8-5-11-20(17(14)12-16)18(22)15-6-3-2-4-7-15/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPZHQHBMNQESM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(CCCN2C(=O)C3=CC=CC=C3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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